Einecs 300-577-1

Description

Historical Context of Glycol Ethers in Industrial and Scientific Development

The development of glycol ethers dates back to the early 20th century, with their commercial production beginning in the 1930s. nih.gov This class of solvents emerged as a crucial component in numerous industrial applications due to their unique dual functionality, possessing both ether and alcohol groups. This structure allows them to be miscible with both water and a wide array of organic solvents. sigmaaldrich.cn Initially, ethylene (B1197577) glycol-based ethers, known as E-series, were widely adopted in industries for manufacturing products like paints, lacquers, and cleaning agents. nih.govatamankimya.com Over the decades, the understanding of their chemical properties and potential applications has expanded significantly, leading to the development of a diverse range of glycol ethers with tailored characteristics for specific scientific and industrial needs.

Significance of Diethylene Glycol Monobutyl Ether in Contemporary Chemical Research

In the landscape of modern chemical research, 2-(2-butoxyethoxy)ethanol (B94605) stands out for its efficacy as a high-boiling point, low-volatility solvent. atamanchemicals.com Its ability to dissolve a wide range of substances, including resins, dyes, and oils, makes it an invaluable tool in formulation science. atamanchemicals.comsigmaaldrich.cn Researchers are actively exploring its use in developing advanced materials and optimizing chemical processes. For instance, its role as a coalescing agent in latex paints is a subject of ongoing study to enhance film formation and paint performance. atamanchemicals.com Furthermore, its application as a reaction solvent in organic synthesis is being investigated to improve reaction yields and facilitate the synthesis of novel compounds. google.com

Overview of Key Research Domains for 2-(2-Butoxyethoxy)ethanol

The research applications of 2-(2-butoxyethoxy)ethanol are diverse, spanning several key domains:

Solvent Systems and Formulation Science: A primary area of research focuses on its performance as a solvent in complex mixtures. This includes its use in the formulation of printing inks, where it helps to control drying time and improve gloss, and in industrial and household cleaners for its ability to solubilize greasy and oily soils. atamanchemicals.comsigmaaldrich.cn

Polymer and Materials Science: The compound is investigated for its role in the synthesis and modification of polymers. For example, it is used as a blocking agent for isocyanates in the production of polyurethanes, a field of active research for creating coatings and elastomers with specific thermal and mechanical properties. researchgate.net Its use as a plasticizer for polymers like PVC is also being explored.

Chemical Synthesis: 2-(2-Butoxyethoxy)ethanol serves as a reactant and a medium for various chemical reactions. Research includes its esterification to produce other valuable chemicals and its use as a solvent in the synthesis of complex organic molecules. ontosight.ai

Environmental and Analytical Chemistry: Studies in this domain focus on understanding the environmental fate and transport of 2-(2-butoxyethoxy)ethanol. unisciencepub.com Analytical methods are developed to detect and quantify its presence in various environmental matrices and to study its behavior in processes like vacuum electrospray ionization for mass spectrometry. unisciencepub.com

Physicochemical Properties of Diethylene Glycol Monobutyl Ether

The utility of 2-(2-butoxyethoxy)ethanol in various research and industrial applications is dictated by its distinct physical and chemical properties.

| Property | Value |

| Molecular Formula | C₈H₁₈O₃ |

| Molar Mass | 162.23 g/mol |

| Appearance | Colorless liquid |

| Odor | Faint, mild |

| Boiling Point | 230 °C |

| Melting Point | -68 °C |

| Density | 0.954 g/cm³ |

| Flash Point | 78 °C |

| Solubility in Water | Miscible |

| log P (Octanol/Water Partition Coefficient) | 0.3-0.56 |

Data sourced from multiple references. europa.euwikipedia.orgilo.orgchemeo.com

Synthesis of Diethylene Glycol Monobutyl Ether

The primary industrial synthesis of 2-(2-butoxyethoxy)ethanol involves the ethoxylation of n-butanol. wikipedia.org This reaction is typically carried out by reacting ethylene oxide with n-butanol in the presence of a basic catalyst. atamanchemicals.comwikipedia.org

C₄H₉OH + 2 (CH₂)₂O → C₄H₉O(CH₂CH₂)₂OH

Alternative synthesis routes have been explored in academic research, including methods using solid acid catalysts to promote the etherification of diethylene glycol with ethanol, aiming for more environmentally friendly processes. google.com

Detailed Research Findings

Recent research has further elucidated the utility of 2-(2-butoxyethoxy)ethanol in specialized applications.

Use as a Blocking Agent in Polyurethane Chemistry

A notable area of research involves the use of 2-(2-butoxyethoxy)ethanol as a blocking agent for diisocyanates. In a study, various diisocyanates, including hexamethylene diisocyanate (HDI), diphenylmethane (B89790) diisocyanate (MDI), isophorone (B1672270) diisocyanate (IPDI), and toluene (B28343) diisocyanate (TDI), were successfully blocked with 2-(2-butoxyethoxy)ethanol. researchgate.net This process creates blocked isocyanates that are stable at ambient temperatures and can be de-blocked at elevated temperatures to regenerate the reactive isocyanate group. This technology is crucial for developing one-component polyurethane systems, which have applications in coatings and adhesives. researchgate.net The thermal dissociation of these blocked diisocyanates was analyzed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), providing valuable data on their deblocking temperatures. researchgate.net

| Diisocyanate | Deblocking Temperature Range (°C) via DSC |

| MDI-DEGMBE | Lower than aliphatic counterparts |

| TDI-DEGMBE | Lower than aliphatic counterparts |

| HDI-DEGMBE | Higher than aromatic counterparts |

| IPDI-DEGMBE | Intermediate reactivity |

Data adapted from research on blocked isocyanates. researchgate.net

Application in Material Science

In material science, 2-(2-butoxyethoxy)ethanol is explored as a component in novel formulations. For instance, it has been used as a solvent in the creation of biopolymeric anticorrosion coatings from cellulose (B213188) nanofibrils and colloidal lignin (B12514952) particles, where it aids in the uniform dispersion of the components. Its properties are also relevant in the study of self-assembly of nonionic surfactants at interfaces.

Furthermore, its ester derivatives are being investigated as environmentally friendly plasticizers for polymers like poly(vinyl chloride) (PVC). The addition of these esters can improve the flexibility and processing performance of PVC.

Role as a Solvent in Analytical Techniques

The compound's properties make it a suitable mobile phase in certain analytical techniques. Research has been conducted on the behavior of 2-(2-butoxyethoxy)ethanol in vacuum electrospray ionization (V-ESI), a method used to generate ions for mass spectrometry. unisciencepub.com Understanding its ionization behavior is critical for developing and optimizing analytical methods for complex samples. unisciencepub.com

Properties

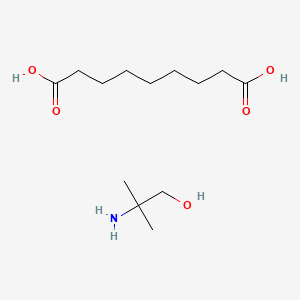

CAS No. |

93942-26-8 |

|---|---|

Molecular Formula |

C13H27NO5 |

Molecular Weight |

277.36 g/mol |

IUPAC Name |

2-amino-2-methylpropan-1-ol;nonanedioic acid |

InChI |

InChI=1S/C9H16O4.C4H11NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-4(2,5)3-6/h1-7H2,(H,10,11)(H,12,13);6H,3,5H2,1-2H3 |

InChI Key |

SHMMNXHKBKKONC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)N.C(CCCC(=O)O)CCCC(=O)O |

Related CAS |

486395-28-2 |

Origin of Product |

United States |

Synthetic Pathways and Advanced Manufacturing Perspectives of Diethylene Glycol Monobutyl Ether

Catalytic Synthesis Methodologies for Diethylene Glycol Monobutyl Ether Production

The industrial production of Diethylene Glycol Monobutyl Ether primarily relies on two main synthetic routes, each employing distinct catalytic systems to facilitate the chemical transformation.

The most common method is the base-catalyzed ethoxylation of n-butanol. wikipedia.orgatamanchemicals.com In this process, ethylene (B1197577) oxide reacts with n-butanol in the presence of an alkaline catalyst. atamanchemicals.comeuropa.eu This reaction proceeds sequentially, first forming ethylene glycol monobutyl ether, which then reacts with another molecule of ethylene oxide to yield the desired diethylene glycol monobutyl ether. The selectivity towards DGBE versus other glycol ethers is a key challenge in this process.

An alternative pathway involves the direct etherification of diethylene glycol with 1-butanol. google.com This method utilizes an acid catalyst to promote the condensation reaction, eliminating a molecule of water. Recent advancements have focused on replacing traditional corrosive liquid acids, such as sulfuric acid, with more environmentally benign solid acid catalysts. google.com A notable example is the use of polyperfluorosulfonic acid resins, which function as effective and reusable catalysts for this type of etherification. google.com

Table 1: Comparison of Catalytic Synthesis Methods for Diethylene Glycol Monobutyl Ether

| Feature | Ethoxylation of n-Butanol | Direct Etherification of Diethylene Glycol |

|---|---|---|

| Reactants | n-Butanol, Ethylene Oxide | Diethylene Glycol, 1-Butanol |

| Catalyst Type | Alkaline (e.g., NaOH, KOH) atamanchemicals.com | Acid (e.g., Sulfuric Acid, Solid Acid Resins) google.comgoogle.com |

| Primary Byproduct | Higher Glycol Ethers | Water |

| Key Advantage | Established industrial process | Utilizes diethylene glycol, often a byproduct from other processes google.com |

| Key Challenge | Controlling selectivity; safety of ethylene oxide google.com | Catalyst corrosivity (B1173158) and separation (for liquid acids) google.com |

This table was generated by the author based on data from the cited sources.

Optimization Strategies in Diethylene Glycol Monobutyl Ether Manufacturing Processes

Optimizing the manufacturing process for Diethylene Glycol Monobutyl Ether is crucial for maximizing economic viability and minimizing environmental impact. Research has focused on several key areas to improve yield, purity, and process efficiency.

One primary strategy involves the fine-tuning of reaction conditions. Kinetic studies have shown that parameters such as temperature, catalyst concentration, and the molar ratio of reactants significantly affect the conversion rate and product selectivity. researchgate.net For instance, in Williamson ether synthesis-type reactions, controlling the feed rate of the alkylating agent and ensuring efficient mixing can maximize contact between reactants and improve yield. google.com

Process intensification, which combines multiple operations into a single unit, offers another avenue for optimization. The use of reactive distillation, where the reaction and separation of products occur simultaneously in a distillation column, has been proposed for similar glycol ether syntheses. patsnap.com This technique can shift the reaction equilibrium to favor product formation, particularly in reversible reactions like etherification, by continuously removing water or other byproducts.

Furthermore, there is a growing emphasis on sustainable production practices. marketresearchfuture.com This includes the development of processes that reduce energy consumption, minimize waste generation, and allow for easier catalyst recovery and reuse. The shift from homogeneous catalysts to heterogeneous solid catalysts is a key part of this strategy, as it simplifies product purification and reduces corrosive waste streams. google.com

Table 2: Key Optimization Parameters in DGBE Synthesis

| Parameter | Influence on Process | Optimization Goal |

|---|---|---|

| Temperature | Affects reaction rate and byproduct formation. researchgate.net | Identify optimal temperature for maximum yield and selectivity. |

| Catalyst Dosage | Influences reaction speed and cost. researchgate.net | Use the minimum amount of catalyst for efficient conversion. |

| Reactant Molar Ratio | Determines the extent of reaction and product distribution. researchgate.net | Optimize the ratio to maximize the formation of DGBE over other ethers. |

| Water Removal | In etherification, water is a byproduct that can limit the reaction. | Implement methods like inert gas sparging or pervaporation to remove water and drive the reaction forward. google.com |

This table was generated by the author based on data from the cited sources.

Innovations in Solvent Chemistry for Enhanced Diethylene Glycol Monobutyl Ether Yields and Purity

Innovations in the chemistry of the reaction environment, including catalysts and solvents, are pivotal for advancing the synthesis of Diethylene Glycol Monobutyl Ether. While the reactants themselves often serve as the solvent, modifications to the catalytic system can dramatically enhance performance.

A significant innovation is the development and application of advanced catalyst systems that are both highly active and easily separable. Heteropolyanion-based ionic liquids have demonstrated excellent catalytic activity for related esterification reactions, outperforming traditional catalysts like sulfuric acid. researchgate.net These ionic liquids can act as heterogeneous catalysts, allowing for simple recovery and reuse, which is both economically and environmentally advantageous. researchgate.net

The use of solid acid catalysts represents another major advancement. google.com Catalysts such as silica-supported heteropolyacids or polyperfluorosulfonic acid resins (e.g., Nafion) provide an effective alternative to corrosive and difficult-to-handle liquid acids like H₂SO₄. google.comgoogle.com These solid catalysts reduce equipment corrosion and simplify the purification process, as they can be easily removed from the reaction mixture by filtration. google.com

Moreover, techniques that alter the reaction medium to improve equilibrium have been developed. In processes where water is a byproduct, passing an inert gas such as nitrogen through the reaction mixture can help carry away the water, shifting the equilibrium towards the formation of the desired ether product and thereby increasing the yield. google.com These innovations collectively contribute to creating greener, more efficient, and cost-effective synthetic routes for Diethylene Glycol Monobutyl Ether. google.com

Environmental Fate, Ecotoxicity, and Remediation Studies of Diethylene Glycol Monobutyl Ether

Biodegradation Mechanisms of 2-(2-Butoxyethoxy)ethanol (B94605) in Aquatic and Terrestrial Environments

2-(2-Butoxyethoxy)ethanol is considered to be readily biodegradable, meaning it is unlikely to persist in the environment. santos.com Studies following OECD Test Guidelines have demonstrated significant degradation over a 28-day period. redox.com For instance, one study showed 89-93% biodegradation in 28 days (OECD Test Guideline 301C), while another (OECD Test Guideline 302B) recorded 100% degradation in the same timeframe. redox.com If released into the environment, its high water solubility and low potential for adsorption mean it is likely to remain in the water column rather than binding to sediment. santos.com Similarly, in soil, it is expected to have high mobility. santos.com

Microbial Degradation Pathways and Identified Strains (e.g., Serratia sp.)

Microbial action is a primary driver for the breakdown of 2-(2-butoxyethoxy)ethanol in the environment. Specific bacterial strains have been identified that can effectively degrade this compound. A notable example is a novel strain of Serratia sp., designated BDG-2, which was isolated and successfully used to treat industrial wastewater containing high concentrations of DGBE. researchgate.netnih.gov This strain demonstrated high efficiency in removing the chemical, highlighting the potential of bioaugmentation—introducing specific microbial strains to a contaminated environment—as a viable treatment strategy. researchgate.netnih.gov

Research into the biodegradation of similar glycol ethers, such as diethylene glycol dibenzoate, has shown that the initial step is often the hydrolysis of ester bonds. researchgate.net However, the presence of an ether function, as in 2-(2-butoxyethoxy)ethanol, can block certain subsequent degradation pathways, potentially leading to the accumulation of intermediate metabolites. researchgate.net The degradation of 2-butoxyethanol (B58217) (a related glycol ether) by various Pseudomonas strains has been shown to proceed via oxidation to 2-butoxyacetic acid (2-BAA), followed by the cleavage of the ether bond to yield n-butanol and glyoxylate. nih.gov This suggests a likely pathway for the microbial breakdown of DGBE. Other bacteria capable of degrading glycol ethers include species of Xanthobacter, Corynebacterium, and Gordonia. nih.govnih.gov

Ecotoxicological Assessments in Aquatic Ecosystems

Acute and Chronic Toxicity to Aquatic Organisms (e.g., fish, invertebrates, algae, microorganisms)

Acute toxicity studies measure the short-term effects of a substance on organisms. For 2-(2-butoxyethoxy)ethanol, these tests consistently show that high concentrations are required to cause harm. santos.comnih.gov It is considered practically non-toxic on an acute basis, with LC50 and EC50 values typically greater than 100 mg/L for the most sensitive species tested. redox.com Chronic toxicity, which assesses long-term exposure, also indicates a low risk, with a 96-hour No Observed Effect Concentration (NOEC) for algae reported as >0.1 mg/L. santos.com The substance is not expected to bioaccumulate in aquatic organisms, based on its low octanol-water partition coefficient (log Kow). santos.com

| Organism Type | Species | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Fish | Lepomis macrochirus (Bluegill sunfish) | LC50 (96h) | 1300 | santos.com |

| Invertebrate | Daphnia magna (Water flea) | EC50 (48h) | >100 | santos.com |

| Algae | Scenedesmus subspicatus | EC50 (72h) | >100 | santos.com |

| Microorganism | Activated sludge | EC50 (3h) | >1000 | santos.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling in Ecotoxicology of Diethylene Glycol Monobutyl Ether

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity (including toxicity) of chemicals based on their molecular structure. sci-hub.st These models are integral to modern chemical risk assessment, especially under regulations like REACH in Europe, as they can reduce the need for animal testing. sci-hub.st

For glycol ethers and other organic solvents, QSAR models have been developed to predict acute fish toxicity and other ecotoxicological endpoints. sci-hub.stnih.gov These models typically use a variety of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. Descriptors used in QSARs for solvents can include:

LogP (log Kow): The octanol-water partition coefficient, which indicates a chemical's lipophilicity and potential to bioaccumulate. sci-hub.stnih.gov

Quantum Chemical Descriptors: Properties like the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can relate to a molecule's reactivity. sci-hub.st

Topological and Shape Descriptors: Indices that describe the size, shape, and branching of a molecule. sci-hub.st

The ecological risks of the ethylene (B1197577) glycol ethers group, including DGBE, have been characterized using frameworks that incorporate QSAR-predicted values. canada.cacanada.ca These approaches use metrics for mode of toxic action, bioavailability, and persistence to classify substances. canada.ca For the ethylene glycol ethers group, this has led to a classification of having a low potential to cause ecological harm. canada.cacanada.ca

Advanced Remediation Technologies for Diethylene Glycol Monobutyl Ether Contamination

Given its high biodegradability, biological treatment methods are highly effective for DGBE contamination. Bioaugmentation, as previously discussed, is a key advanced remediation technology. The successful use of Serratia sp. BDG-2 in a full-scale treatment facility for DGBE-containing wastewater is a prime example. researchgate.netnih.gov The process involved optimizing conditions and using a biofilm process, which resulted in stable and efficient removal of the contaminant. researchgate.netnih.gov

Other advanced technologies that are used for the remediation of recalcitrant organic compounds and could be applicable to DGBE, especially in complex waste mixtures, include:

Advanced Oxidation Processes (AOPs): These processes generate highly reactive radicals (like hydroxyl radicals) to break down organic pollutants. acs.org

Activated Carbon Adsorption: This technology uses activated carbon to physically adsorb contaminants from water. It has been used in treating groundwater contaminated with complex mixtures that include solvents. pops.int

Membrane Filtration: Processes like reverse osmosis can be used to separate dissolved contaminants from water.

In the context of aqueous film-forming foams (AFFFs), which can contain DGBE as a solvent, remediation often focuses on the more persistent per- and polyfluoroalkyl substances (PFAS). pops.int However, the treatment trains used for PFAS-contaminated sites, such as groundwater pump-and-treat systems followed by activated carbon filtration, would also effectively remove co-contaminants like DGBE. acs.orgpops.int

Table of Compound Names

| Name Used in Article | Systematic Name |

|---|---|

| Diethylene Glycol Monobutyl Ether (DGBE) | 2-(2-Butoxyethoxy)ethanol |

| 2-Butoxyethanol | 2-Butoxyethanol |

| 2-Butoxyacetic acid (2-BAA) | 2-Butoxyacetic acid |

| Diethylene glycol dibenzoate | 2,2'-Oxydi(ethane-2,1-diyl) dibenzoate |

| n-Butanol | Butan-1-ol |

| Glyoxylate | Glyoxylic acid |

| Ammonia (B1221849) | Ammonia |

Wastewater Treatment Approaches

Diethylene Glycol Monobutyl Ether (DGBE) is recognized as a readily biodegradable compound, which makes biological treatment methods a primary focus for its removal from wastewater. santos.com Various aerobic and anaerobic processes have been shown to be effective in degrading this solvent.

Aerobic biodegradation, particularly using activated sludge systems, is a well-documented approach for treating DGBE-contaminated wastewater. nih.gov Studies based on OECD Test Guidelines have demonstrated high levels of degradation. For instance, an OECD TG 301C test showed approximately 85% degradation over 28 days, while a Zahn-Wellens (OECD TG 302 B) test recorded 99% degradation based on Dissolved Organic Carbon (DOC) removal within 8 days. santos.com Research employing aerobic sludge has shown that at concentrations below 832.85 mg/L, removal rates for DGBE can exceed 99%, with a corresponding Chemical Oxygen Demand (COD) removal of over 93%. nih.gov The microbial communities in these systems are dominated by the phylum Proteobacteria, with key genera including Cupriavidus and Rhodanobacter. nih.gov Under aerobic conditions, the ultimate breakdown products of glycol ethers like DGBE are carbon dioxide and water. atamankimya.com

Bioaugmentation, which involves introducing specific microbial strains to enhance the degradation of target pollutants, has also proven successful. A notable study utilized a novel bacterial strain, Serratia sp. BDG-2, to treat wastewater from silicon plate manufacturing that contained high concentrations of DGBE. researchgate.netnih.gov Under optimized laboratory conditions, this bioaugmented system achieved a 96.92% COD removal. nih.gov Further studies have explored the capabilities of other bacterial strains, such as Pseudomonas sp. and Xanthobacter autotrophicus, which can effectively assimilate various glycol ethers, including DGBE. nih.gov The metabolic process can lead to the formation of intermediate products like ethoxyacetic acid and ethoxyglycoxyacetic acid before complete mineralization. nih.gov

The following table summarizes key research findings on the wastewater treatment of DGBE.

| Treatment Approach | System/Organism | Key Conditions | Removal Efficiency | Source |

| Aerobic Biodegradation | Activated Sludge | DGBE concentration < 832.85 mg/L | >99% DGBE removal; >93% COD removal | nih.gov |

| Aerobic Biodegradation | Activated Sludge (Zahn-Wellens Test) | Non-adapted sludge | 100% degradation in 9 days | echemi.com |

| Aerobic Biodegradation | Activated Sludge (Japanese MITI Test) | 30 mg/L inoculum, 100 mg/L DGBE | 92% of theoretical BOD in 4 weeks | echemi.com |

| Bioaugmentation | Serratia sp. BDG-2 | 30 °C, pH 9, 2000 mg/L DGBE | 96.92% COD removal in 39.9 hours | nih.gov |

| Bioaugmentation | Serratia sp. BDG-2 (Biofilm Process) | Addition of 100 mg/L ammonia and 5 mg/L phosphorus | 70.61% COD removal in 46 hours | nih.gov |

Environmental Monitoring and Control Strategies

Effective management of Diethylene Glycol Monobutyl Ether in industrial and environmental settings relies on robust monitoring and control strategies. These strategies encompass analytical methods for detection, engineering controls to minimize release, and regulatory frameworks to ensure safe handling and disposal.

Environmental monitoring of DGBE, particularly in the air, is crucial for assessing human exposure, especially in indoor environments where it is used in cleaning products. nih.gov A standard method for monitoring DGBE vapors involves collection on charcoal tubes, followed by desorption and quantification using gas chromatography. nih.gov This technique allows for the measurement of concentrations in both ambient room air and the personal breathing zone. nih.gov For occupational settings, specialized vapor monitoring badges are commercially available, providing a means to check personal exposure levels, with subsequent analysis performed by certified laboratories. emt-badges.com

Control strategies are multifaceted, combining engineering solutions, personal protective measures, and administrative regulations. Engineering controls are the preferred first line of defense, focusing on containing the substance at its source. redox.com This includes the use of local exhaust ventilation to prevent the dispersion of DGBE vapors into the general work area. redox.comnih.gov For handling spills, containment with dikes or absorbents is recommended to prevent migration into sewers or waterways. lobachemie.com

Regulatory controls include adherence to established exposure limits and reporting requirements. In the United States, DGBE is listed as a hazardous air pollutant (HAP) under the Clean Air Act and is subject to the reporting requirements of SARA Title III, Section 313. laballey.com Waste management regulations stipulate that DGBE waste should be handled responsibly, often recommending recycling by distillation or disposal in an authorized incinerator. redox.com Discharge into wastewater systems typically requires the consent of pollution control authorities. redox.com

The tables below outline common monitoring and control strategies for DGBE.

Table of Environmental Monitoring Methods

| Monitoring Focus | Analytical Method | Application | Source |

|---|---|---|---|

| Airborne Vapors | Collection on charcoal tubes, desorption, and gas chromatography | Indoor air quality assessment, consumer exposure studies | nih.gov |

| Occupational Exposure | Personal vapor monitoring badges | Workplace safety, compliance with exposure limits | emt-badges.com |

Table of Environmental Control Strategies

| Control Type | Strategy | Description | Source |

|---|---|---|---|

| Engineering Controls | Local Exhaust Ventilation | Captures emissions at the source to prevent dispersion in the work area. | redox.com |

| Engineering Controls | Spill Containment | Use of dikes and absorbents to prevent entry into soil and water systems. | lobachemie.com |

| Regulatory Controls | Hazard Communication | Subject to reporting under SARA Title III, Section 313 and listed as a HAP. | laballey.com |

| Waste Management | Regulated Disposal | Disposal must be done according to official regulations, often involving incineration or recycling. Discharge to wastewater requires authorization. | redox.comlobachemie.com |

| Personal Protective Equipment (PPE) | Eye and Hand Protection | Use of chemical goggles and resistant gloves (e.g., Butyl rubber). | redox.com |

Metabolism and Biotransformation Pathways of Diethylene Glycol Monobutyl Ether in Biological Systems

Mammalian Metabolic Fate of 2-(2-Butoxyethoxy)ethanol (B94605) and its Derivatives

In mammals, DGBE and its derivatives undergo extensive metabolism following absorption. The primary route of biotransformation is oxidation, leading to the formation of acidic metabolites.

Upon entering the system, DGBE is converted into several metabolites. The principal and major urinary metabolite identified in rats is 2-(2-butoxyethoxy)acetic acid (BEEA). europa.eunih.govmst.dk Studies show that BEEA accounts for the majority of the excreted substance, comprising between 53% and 80% of the total urinary radioactivity following administration of DGBE or its acetate (B1210297) form. europa.eumst.dk

Another identified secondary metabolite is the glucuronide conjugate of DGBE, which represents a smaller fraction of the excreted dose, approximately 5% to 8% of the urinary radioactivity. mst.dk Notably, studies have found that after oral administration of DGBE's acetate derivative, no unchanged DGBE or its acetate was detectable in the urine. nih.gov While trace amounts of 2-butoxyacetic acid (BAA) were reported in urine after dermal application of DGBE, other studies on the oral administration of its acetate found no evidence for the excretion of BAA. nih.govmst.dk

Table 1: Identified Metabolites of Diethylene Glycol Monobutyl Ether (DGBE) in Rats

| Parent Compound | Metabolite Name | Abbreviation | Metabolite Type | Detection Source |

|---|---|---|---|---|

| Diethylene Glycol Monobutyl Ether (DGBE) | 2-(2-Butoxyethoxy)acetic acid | BEEA | Primary | Urine europa.eunih.govmst.dk |

| Diethylene Glycol Monobutyl Ether (DGBE) | DGBE-glucuronide | - | Secondary | Urine mst.dk |

| Diethylene Glycol Monobutyl Ether (DGBE) | 2-Butoxyacetic acid | BAA | Trace (Dermal) | Urine mst.dk |

The metabolism of DGBE is initiated by specific enzymes. The general pathway for ethylene-based glycol ethers involves oxidation by alcohol and aldehyde dehydrogenases, which converts the parent compound into its corresponding alkoxyacetic acid. europa.euecetoc.orgnih.gov

A related compound, Diethylene Glycol Monobutyl Ether Acetate (DGBEA), is a precursor that is rapidly converted to DGBE. In vitro studies using rat blood demonstrated that DGBEA is quickly hydrolyzed to DGBE. nih.govtandfonline.com This enzymatic reaction is remarkably fast, with a reported half-life of less than three minutes. nih.govtandfonline.com This rapid hydrolysis means that the systemic effects of DGBEA are attributable to DGBE and its subsequent metabolites. epa.gov

Table 2: In Vitro Hydrolysis of DGBEA

| Compound | Biological Matrix | Product | Half-Life | Source |

|---|---|---|---|---|

| Diethylene Glycol Monobutyl Ether Acetate (DGBEA) | Rat Blood | Diethylene Glycol Monobutyl Ether (DGBE) | < 3 minutes | nih.govtandfonline.com |

Pharmacokinetic studies show that DGBE is absorbed rapidly following both oral and dermal exposure. europa.eunih.gov The primary route of elimination from the body is through the kidneys, with metabolites being excreted predominantly in the urine. europa.eunih.gov

In studies involving oral administration to rats, the majority of the dose was eliminated within 24 hours. nih.gov For instance, after a high oral dose, approximately 81.3% of the administered radioactivity was recovered in the urine within a 24-hour period. tandfonline.com Dermal absorption also leads to significant urinary excretion. In one study with rats, urinary excretion accounted for between 31% and 51% of the dermally applied dose, with most of this occurring within the first 24 hours. europa.eu The rate of absorption through human skin for DGBE is noted to be slower than that of its monoethylene glycol counterpart, 2-butoxyethanol (B58217) (EGBE). nih.gov

Table 3: Urinary Excretion of DGBE in Rats

| Administration Route | Dose | % of Dose in Urine (Time) | Source |

|---|---|---|---|

| Oral | 200 mg/kg | 70.3% (24h) | tandfonline.com |

| Oral | 2000 mg/kg | 81.3% (24h) | tandfonline.com |

| Dermal | Undiluted/Diluted | 27-51% (24h) | europa.eu |

Enzymatic Hydrolysis Mechanisms and Kinetics (e.g., Diethylene Glycol Monobutyl Ether Acetate hydrolysis to DGBE)

Comparative Metabolism Across Species and Analogous Glycol Ethers

The metabolism of glycol ethers can vary between species and among different but related compounds. While the metabolic pathway for DGBE appears similar between rats and humans, significant species-specific differences are observed for analogous glycol ethers. industrialchemicals.gov.au

A key example is Ethylene (B1197577) Glycol Monobutyl Ether (EGBE), a structurally similar compound. EGBE is metabolized to 2-butoxyacetic acid (BAA), a compound known to induce hemolysis (destruction of red blood cells). researchgate.net This hemolytic effect is substantially more potent in rodents, such as rats, than in humans, who are much less sensitive. researchgate.netecetoc.orgiarc.fr This difference is a crucial factor in toxicology assessments. In contrast, DGBE has demonstrated considerably less hemolytic activity than EGBE. mst.dk

Studies on other analogous compounds, such as Diethylene Glycol Dimethyl Ether, show metabolism occurs via O-demethylation to produce (2-methoxyethoxy)acetic acid. uzh.ch Furthermore, research on a series of ethylene glycol ethers in rat hepatocytes has shown that the clearance rate increases with the length and size of the ether's side chain. escholarship.org Another observed trend is that the metabolites of shorter-chain glycol ethers (alkoxy acetic acids) are excreted more slowly in larger species, including humans, compared to rodents. ecetoc.org

Mechanistic Insights into Metabolite-Induced Biological Responses

The biological effects of ethylene-based glycol ethers are widely understood to be caused by their acidic metabolites. mst.dkecetoc.org The toxicity is not typically caused by the parent ether but by the alkoxyacetic acids formed during metabolism.

For DGBE, the primary metabolite is 2-(2-butoxyethoxy)acetic acid (BEEA). The toxicological profile of DGBE is therefore closely linked to the biological actions of BEEA. While there has been concern about the potential for DGBE to be metabolized to the hemolytic agent 2-butoxyacetic acid (BAA), studies indicate that little to no BAA is actually formed from DGBE administration. nih.govmst.dkijomeh.eu

The toxic mechanisms of other glycol ethers provide context. For instance, the reproductive and developmental toxicities associated with Ethylene Glycol Monomethyl Ether (EGME) are directly linked to its metabolite, methoxyacetic acid. researchgate.net This underscores the principle that the specific alkoxycarboxylic acid metabolite produced is the primary driver of the compound's systemic toxicity. nih.gov

Toxicological Research and Mechanistic Investigations of Diethylene Glycol Monobutyl Ether Non Human Models

Reproductive and Developmental Toxicology in Animal Models

Impact on Fertility and Reproductive Cycles in Rats

Studies on the reproductive toxicity of DGBE in rats have generally indicated a low potential for impairing fertility. In a study where male and female rats were orally administered DGBE, no adverse effects on fertility were observed. canada.canih.gov Similarly, another study involving oral administration to male and female rats for 60 and 14 days respectively before mating found no adverse effects on fertility, embryos, or fetuses. canada.ca An OECD Test Guideline 415-compliant study also reported no adverse effects on the estrous cycle or fertility in rats. canada.ca Furthermore, a study where female rats were exposed to DGBE by gavage for 8 weeks did not find any disturbances in the menstrual cycle. nih.gov Dermal exposure studies in rats also showed no adverse effects on mating indices or pregnancy rates. canada.ca In one study, no adverse effects were observed on sperm parameters or testicular histopathology in male rats. canada.ca

Developmental Endpoints and Offspring Viability Assessments

The developmental toxicity of DGBE has been assessed in several animal models. In rats, oral administration during gestation did not result in maternal or developmental effects at certain dose levels. federalregister.gov Another study in rats found no adverse effects on the viability of offspring. canada.canih.gov However, a slight reduction in mean pup weights was noted during the later stages of lactation in the offspring of female rats from a high-dose group. canada.canih.gov In a dermal reproduction study in rats, no adverse effects on pup body weights or pup viability were reported. canada.ca Similarly, a study in mice showed no significant effects on pup counts, litter weights, pup weights, or offspring viability ratios. canada.ca Developmental toxicity studies in mice did not show any malformations, and in rabbits, no maternal or developmental toxicity was observed via dermal exposure. federalregister.gov

Hematological and Organ-Specific Effects in Experimental Models

Hepatic and Renal Histopathology and Functional Biomarkers

Studies in rats have identified the liver and kidneys as target organs for DGBE toxicity, although the effects are often described as slight. nih.gov In a 13-week drinking water study, rats exhibited increased relative liver weight and very slight hepatocyte hypertrophy in females at high doses. federalregister.govnih.gov Decreases in serum total protein, cholesterol, and aspartate aminotransferase were also observed. nih.gov Another study reported cloudy swelling of hepatic tissue. inchem.org

With regard to renal effects, increased absolute and relative kidney weights were observed in rats, along with minor histopathological changes suggestive of early spontaneous nephropathy. federalregister.govnih.gov Some studies noted proteinaceous casts in the kidneys and renal hemosiderin at high doses that also caused mortality. canada.ca An increase in serum creatinine (B1669602) has also been reported in male rats. canada.ca However, microscopic examination in one study did not reveal morphological changes in the internal organs of male and female rats. nih.gov

Hematological Parameters and Hemolytic Responses

Hematological effects are a notable finding in toxicological studies of DGBE. Rats treated with DGBE have shown a modest reduction in hematocrit, hemoglobin concentration, and erythrocyte count. ijomeh.eu In a 13-week study, high doses led to minimally but statistically significantly decreased red blood cell count, hemoglobin, and hematocrit. nih.gov However, red blood cell morphology, indices, reticulocyte count, and bone marrow and spleen histopathology were unaffected. nih.gov In another study, a decrease in white blood cell count and lymphocytes was observed in females. canada.ca The hemolytic effect of DGBE is thought to be related to its metabolite, butoxyacetic acid. ijomeh.eu

Genotoxicity and Mutagenicity Assessments in In Vitro and In Vivo Systems

The genotoxic and mutagenic potential of DGBE has been evaluated in a variety of test systems. The consensus from these studies is that DGBE is not mutagenic or genotoxic. ijomeh.euredox.com In vivo, an OECD Test Guideline 474-compliant mouse bone marrow micronucleus test yielded negative results for genotoxic activity. canada.ca In vitro genetic toxicity studies were predominantly negative. redox.com While one mouse lymphoma assay showed a weakly positive result in the absence of metabolic activation (S-9), it was negative in the presence of S-9. federalregister.gov Other mutagenicity studies, including the Ames test, mammalian gene mutation, chromosome aberration, and unscheduled DNA synthesis assays, were all negative. federalregister.gov

Evaluation of DNA Damage and Chromosomal Aberrations

The genotoxic potential of Diethylene Glycol Monobutyl Ether (DGBE), also known as Einecs 300-577-1, has been evaluated in a battery of in vitro and in vivo assays. These studies are critical for understanding the compound's capacity to induce genetic mutations or chromosomal damage.

A comprehensive assessment of DGBE included several key assays:

Ames Test: Multiple studies using various Salmonella typhimurium strains (TA 98, TA 100, TA 1535, TA 1537, and TA 1538) consistently yielded negative results, both with and without metabolic activation. canada.ca This indicates that DGBE is not mutagenic in these bacterial reverse mutation assays.

Chromosomal Aberration Test: In vitro tests using Chinese hamster ovary (CHO) cells showed no evidence of chromosomal aberrations, with or without metabolic activation. canada.canih.gov This suggests that DGBE does not cause structural damage to chromosomes in these mammalian cells.

Unscheduled DNA Synthesis (UDS): An in vitro UDS assay conducted in rat hepatocytes was negative. nih.govnih.gov This finding indicates that DGBE does not induce DNA repair synthesis, a marker for DNA damage, in these cells.

In Vivo Micronucleus Test: A study in mice, compliant with OECD Test Guideline 474, showed no significant increase in the frequency of micronucleated polychromatic erythrocytes in bone marrow. canada.ca This in vivo test provides evidence that DGBE is not genotoxic in the bone marrow of mice under the tested conditions. canada.ca

These findings from a range of genotoxicity assays collectively suggest that Diethylene Glycol Monobutyl Ether does not directly damage DNA or cause chromosomal aberrations in either bacterial or mammalian cells, both in vitro and in vivo. canada.canih.govnih.gov

Table 1: Summary of Genotoxicity Studies for Diethylene Glycol Monobutyl Ether

| Test System | Assay Type | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537, TA1538) | Ames Test | With and Without | Negative | canada.ca |

| Chinese Hamster Ovary (CHO) Cells | Chromosomal Aberration | With and Without | Negative | canada.canih.gov |

| Rat Hepatocytes | Unscheduled DNA Synthesis (UDS) | Not Applicable | Negative | nih.govnih.gov |

| Mouse Bone Marrow | Micronucleus Test | Not Applicable (in vivo) | Negative | canada.ca |

| Mouse Lymphoma L5178Y Cells | Gene Mutation | Without | Weakly Positive | canada.canih.govfederalregister.gov |

| Mouse Lymphoma L5178Y Cells | Gene Mutation | With | Negative | canada.canih.govfederalregister.gov |

| Drosophila melanogaster | Sex-Linked Recessive Lethal Assay | Not Applicable (in vivo) | Negative | nih.gov |

Discussion of Findings from Mouse Lymphoma Assays and Overall Weight of Evidence

While the majority of genotoxicity tests for Diethylene Glycol Monobutyl Ether (DGBE) have been negative, the results from the in vitro mouse lymphoma assay (MLA) present a notable exception. canada.canih.govfederalregister.gov In this assay, which detects gene mutations in mammalian cells, DGBE induced a weak but dose-related increase in mutation frequency in L5178Y mouse lymphoma cells in the absence of an external metabolic activation system (S-9). nih.gov However, when the S-9 metabolic activation system was present, the results were negative. canada.canih.govfederalregister.gov

This isolated positive result prompted further investigation to determine its biological significance. A Tier II in vivo study, the Drosophila melanogaster sex-linked recessive lethal assay, was conducted. nih.gov This assay is significant because it assesses the potential for mutations in germinal cells in a whole organism. nih.govnih.gov DGBE was administered to the fruit flies through both feeding and injection. nih.gov The results of this in vivo assay were clearly negative, showing no increase in recessive lethals. nih.gov

Immunological and Neurological Impact Studies in Animal Models

Immunomodulatory Potentials (referencing surrogate chemical data if direct data is limited)

Direct studies on the immunotoxicity of Diethylene Glycol Monobutyl Ether (DGBE) are limited. federalregister.gov To assess its potential immunomodulatory effects, data from surrogate chemicals, specifically other glycol ethers, have been considered. federalregister.govfederalregister.gov Ethylene (B1197577) glycol monobutyl ether (EGBE), a structurally similar chemical differing by only one ethyl group, has been used for this purpose. federalregister.gov

Studies on EGBE did not show any signs of potential immunotoxicity. federalregister.gov Furthermore, no evidence of immunotoxicity was observed in the available studies for DGBE itself. federalregister.gov For instance, in an inhalation study with Wistar rats, while other effects like perivascular and peribronchial infiltrate were noted, and decreased spleen weights were seen in males, these were not definitively linked to immunotoxicity. federalregister.gov Based on the data from the surrogate chemical and the lack of direct evidence, DGBE is not expected to be immunotoxic. federalregister.gov

Neurological Effects and Neurotoxicity Studies

Studies in animal models have investigated the potential neurological effects of Diethylene Glycol Monobutyl Ether (DGBE). In a 90-day oral toxicity study in rats, where DGBE was administered in drinking water, no adverse treatment-related effects were observed on functional observational battery (FOB) parameters. federalregister.gov

However, other studies have indicated potential for central nervous system depression at high doses. haz-map.comredox.com Clinical signs observed in acute toxicity studies in rats and mice after gavage administration included imbalance, atony, lateral body position, labile gait, jerky and weak respiration, anorexia, depression, tremors, and prostration. canada.ca Inhalation of DGBE aerosol in rats resulted in eye irritation, but no other significant clinical signs were noted. canada.ca

It is important to note that the neurotoxic potential of glycol ethers as a class of chemicals has been studied. nih.govnih.gov For instance, acute encephalopathy has been described in serious poisonings with ethylene glycol ethers (EGEs). nih.gov The parent compound of DGBE, diethylene glycol (DEG), has been shown to produce neurotoxic effects in female rats, but this was often linked to the development of acute kidney injury. nih.gov

Analytical Methodologies for Detection and Quantification of Diethylene Glycol Monobutyl Ether

Chromatographic Techniques for Diethylene Glycol Monobutyl Ether Analysis

Chromatography is the cornerstone of DGBE analysis, providing the necessary separation from interfering compounds. Gas and liquid chromatography, often coupled with powerful detectors, are the most common approaches.

Gas chromatography with flame ionization detection (GC-FID) is a widely used and robust technique for quantifying DGBE. researchgate.net It is considered a reliable and versatile method for determining the concentration of glycol ethers. researchgate.net This method is employed by regulatory and research bodies for workplace air monitoring and analysis of various consumer products. irsst.qc.caosha.gov The principle involves separating volatile compounds in a heated column, followed by detection as the compounds are burned in a hydrogen flame, producing ions that generate a measurable current.

The Occupational Safety and Health Administration (OSHA) and the Institut de recherche Robert-Sauvé en santé et en sécurité du travail (IRSST) have established methods utilizing GC-FID for DGBE analysis. irsst.qc.caosha.gov For instance, OSHA Method PV2095 specifies the use of a gas chromatograph equipped with a flame ionization detector for the analysis of DGBE collected on a charcoal tube. osha.govosha.govskcltd.com Similarly, IRSST Method 404 outlines an analytical protocol based on GC-FID. irsst.qc.ca These methods are suitable for determining time-weighted average (TWA) concentrations in workplace air. irsst.qc.ca

Table 1: GC-FID Method Parameters for DGBE Analysis

| Parameter | Description | Source |

|---|---|---|

| Analytical Method | Gas Chromatography with Flame Ionization Detection (GC-FID) | irsst.qc.caosha.gov |

| Column Example | Capillary ATTM-AQUAWAX | researchgate.net |

| Principle | Separation of volatile compounds followed by ionization in a flame | researchgate.net |

| IRSST Method Precision | 4.0% | irsst.qc.ca |

| IRSST Min. Reported Value | 30 µg | irsst.qc.ca |

| Application | Quantification in air samples and food items | researchgate.netirsst.qc.ca |

For more definitive identification and structural elucidation, gas chromatography is coupled with mass spectrometry (GC-MS). This technique combines the separation power of GC with the highly specific detection capabilities of MS, which identifies compounds based on their unique mass-to-charge ratio and fragmentation patterns. mdpi.comresearchgate.net

GC-MS is particularly valuable for analyzing complex matrices where interferences could be an issue with less selective detectors like FID. researchgate.net It has been successfully used to identify DGBE in various commercial products. nih.gov For instance, in an analysis of a metalworking fluid (TRIM® VX), GC-MS was used to identify major components, including diethylene glycol monobutyl ether. nih.gov Furthermore, GC-MS methods are developed for the simultaneous determination of multiple glycol ethers in household cleaning products and contaminated water, demonstrating the technique's utility in comprehensive chemical profiling. researchgate.netkoreascience.kr The use of a high-polarity chromatographic column can allow for the direct analysis of glycol ethers by GC-MS without a prior derivatization step, simplifying sample preparation. mdpi.com

Table 2: GC-MS System Parameters for Glycol Ether Analysis

| Parameter | Description | Source |

|---|---|---|

| Detector | Mass Spectrometer (MS) operated in electron impact (EI) ionization mode | mdpi.com |

| Ion Source Temperature | Example: 150 °C | mdpi.com |

| Injector Temperature | Example: 240 °C | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Operating Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity | researchgate.netkoreascience.kr |

| Application | Identification of DGBE in complex mixtures; simultaneous analysis of multiple glycol ethers | mdpi.comnih.gov |

Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful tool for analyzing less volatile or thermally fragile compounds, including DGBE metabolites. nih.govacs.org This technique is routinely used in drug metabolism studies. nih.govacs.orgsigmaaldrich.com

A specialized application is the coupling of tandem liquid chromatography with online radioactive material detection and tandem mass spectrometry (LC/RAM/MS/MS). nih.govacs.org This setup allows for the simultaneous correlation between radiochemical peaks from radiolabeled compounds and their corresponding mass spectral data, which is invaluable for tracking and identifying metabolites in in vivo and in vitro studies. nih.govacs.org In one instance, DGBE itself was identified as a source of chemical noise in an LC/RAM/MS/MS system, highlighting the sensitivity of the instrumentation. nih.govacs.org Triple quadrupole mass spectrometers are frequently used in tandem MS configurations, offering various analytical modes such as selected reaction monitoring (SRM) for highly specific and sensitive quantification. nebiolab.comexpec-tech.comdshs-koeln.de

Table 3: LC-MS/MS Parameters for DGBE Analysis

| Parameter | Description | Source |

|---|---|---|

| Instrument | Tandem Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | nih.govacs.org |

| Ionization Source | Electrospray Ionization (ESI) | |

| Fragmentation Mode | Higher-Energy C-N-O Dissociation (HCD) | |

| Precursor Ion (DGBE) | [M+H]+ at m/z 163.1329 | |

| Coupled Technique | Online Radioactive Material Detection (RAM) for metabolism studies | nih.govacs.org |

| Application | Metabolism studies, analysis of low-volatility compounds, quantification in aqueous matrices | nih.govantpedia.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound and Metabolite Profiling

Sampling and Extraction Protocols in Environmental and Biological Matrices

The reliability of any analytical result depends heavily on the methods used for sample collection and preparation. Protocols for DGBE are well-established for both air and dermal exposure assessment.

The most common method for sampling DGBE from the air involves drawing a known volume of air through a solid sorbent tube, typically packed with activated charcoal. irsst.qc.caosha.govnih.govscispace.com The DGBE vapors are adsorbed onto the charcoal and later desorbed in a laboratory using a suitable solvent, such as a methanol (B129727)/methylene chloride mixture, for subsequent analysis by GC. irsst.qc.caresearchgate.net

Both OSHA and IRSST specify the use of charcoal tubes for personal and area air sampling. irsst.qc.caosha.gov For example, a standard tube might contain two sections of activated charcoal (e.g., 100 mg in the primary section and 50 mg in the backup section) to check for analyte breakthrough. irsst.qc.caosha.govsibata.co.jp Sampling is performed using a calibrated personal sampling pump at a specified flow rate (e.g., 0.2 L/min) for a set duration to achieve a target sample volume. irsst.qc.caosha.gov In addition to active sampling with pumps, passive diffusive monitoring badges containing activated carbon are also available for workplace and indoor air monitoring. acsbadge.com These badges work by allowing air to diffuse through a membrane onto an adsorbent, with the collected amount being proportional to the average air concentration over the sampling period. acsbadge.com

Table 4: Air Sampling Parameters for DGBE

| Parameter | Description | Source |

|---|---|---|

| Sampling Media | Activated charcoal tube (e.g., 100 mg/50 mg) | irsst.qc.caosha.gov |

| Sampling Mechanism | Active (with pump) or Passive (diffusive badge) | osha.govacsbadge.com |

| OSHA Recommended Flow Rate | 0.2 L/min | osha.gov |

| OSHA Recommended Volume (TWA) | 10 L | osha.gov |

| Desorption Solvent | Specific desorption solvent required (e.g., methanol/methylene chloride) | irsst.qc.ca |

| Application | Personal exposure monitoring, indoor air quality assessment | nih.govacsbadge.com |

Assessing dermal exposure to DGBE, especially in occupational settings, often involves wipe and patch sampling techniques. Self-constructed cotton sampling pads can be placed at various locations on a worker's body to measure potential whole-body exposure to products containing DGBE. researchgate.net

In a study conducted under the EU-funded RISKOFDERM project, DGBE was used as a marker substance to determine dermal exposure during industrial tasks like filling, loading, and brushing. researchgate.net Researchers used cotton sampling pads on 11 body locations and cotton gloves to quantify contamination of the hands. researchgate.net Following the work task, the pads and gloves are extracted with a solvent and analyzed to determine the mass of DGBE collected. This allows for the calculation of potential dermal exposure to the handled product. researchgate.net Another approach involves performing a washing efficiency experiment, where a known amount of DGBE is applied to the skin and then washed, to assess the extent of removal and potential for absorption. customsmobile.com

Table 5: Dermal Exposure Assessment Findings for DGBE-Containing Products

| Task Scenario | Number of Measurements | Geometric Mean (GM) of Hand Exposure (mg) | Range of Hand Exposure (mg) | Source |

|---|---|---|---|---|

| Filling | 30 | 555.4 | 4.1 - 18,269 | researchgate.net |

| Loading | 28 | 217.0 | 0.3 - 27,745 | researchgate.net |

| Brushing | 24 | 98.4 | 11.3 - 733.3 | researchgate.net |

Air Sampling Methodologies (e.g., charcoal tubes)

Advancements in Trace Analysis and Method Validation for 2-(2-Butoxyethoxy)ethanol (B94605)

The analysis of 2-(2-Butoxyethoxy)ethanol, a semi-volatile organic compound, presents unique challenges due to its physical and chemical properties. vulcanchem.com Modern analytical methodologies have focused on improving sensitivity, selectivity, and efficiency for its detection at trace levels.

Chromatographic Techniques: Gas chromatography (GC) is a cornerstone for the analysis of DEGBE. When coupled with a mass spectrometer (MS), GC-MS provides high sensitivity and specificity, allowing for the definitive identification and quantification of the analyte. publications.gc.ca For instance, a reference method for analyzing glycol ethers in consumer products like household cleaners and paints utilizes GC-MS with isotope dilution techniques for accurate quantification. publications.gc.ca This method involves spiking the sample with a labeled surrogate, such as ¹³C₂-BE, to achieve a concentration that can be precisely measured against a calibration standard. publications.gc.ca

Liquid chromatography, particularly when combined with tandem mass spectrometry (LC-MS/MS), has also been employed, especially in complex biological matrices. nih.gov However, challenges such as chemical noise from components in scintillation cocktails used for radiochemical detection have been identified and addressed to improve the reliability of LC-MS/MS methods. nih.gov

Sample Preparation and Extraction: The choice of sample preparation technique is critical and depends on the sample matrix. For liquid samples, a direct dilution approach is often used. publications.gc.ca In a typical procedure, the sample is weighed, spiked with a labeled surrogate, and then diluted with a solvent like methanol. publications.gc.ca For aerosol products, a different technique is required to effectively capture the analyte. publications.gc.ca

Solid-phase microextraction (SPME) and other sorbent-based methods are valuable for concentrating DEGBE from air or headspace samples, particularly when analyzing emissions from consumer products. nih.govresearchgate.net The use of a field and laboratory emission cell (FLEC) allows for the standardized measurement of emission factors from various materials. nih.govresearchgate.net

Method Validation: Rigorous method validation is essential to ensure the accuracy and reliability of analytical data. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data from a study on dermal exposure to products containing DEGBE showed that standard curves for the compound in methanol were linear up to at least 40 mg/L. oup.com For lower concentrations requiring a concentration step, linear curves were established down to 2.38 mg/L. oup.com The limit of detection for the analysis was determined to be 0.98 µg for a single sampling pad and 2.6 µg for pooled gloves, with corresponding limits of quantification of 2.5 µg and 6.6 µg, respectively. oup.com

Recovery studies are also a critical component of method validation. In the same study, the recovery of DEGBE from paint matrices on cotton pads was found to be high, with average recoveries of 91% and 85% after drying periods of 120 and 240 minutes, respectively. oup.com

Data validation reports from environmental monitoring projects highlight the importance of ongoing quality control. hawaii.govhawaii.gov These reports detail the adherence to strict quality control criteria, such as the analysis of continuing calibration verification (CCV) samples. hawaii.govhawaii.govhawaii.gov Deviations from these criteria can lead to the qualification of data, for instance, flagging non-detect results as "UJ" (the analyte was analyzed for but not detected; the reported quantitation limit is approximate) if the CCV recovery is outside acceptance limits. hawaii.govhawaii.gov

Interactive Data Table: Analytical Method Validation Parameters for DEGBE

| Parameter | Method | Matrix | Finding | Source |

| Linearity | GC-MS | Methanol | Linear up to at least 40 mg/L | oup.com |

| Linearity (with concentration) | GC-MS | Methanol | Linear down to 2.38 mg/L | oup.com |

| Limit of Detection (LOD) | GC-MS | Cotton Pad | 0.98 µ g/pad | oup.com |

| Limit of Detection (LOD) | GC-MS | Pooled Gloves | 2.6 µ g/gloves | oup.com |

| Limit of Quantification (LOQ) | GC-MS | Cotton Pad | 2.5 µ g/pad | oup.com |

| Limit of Quantification (LOQ) | GC-MS | Pooled Gloves | 6.6 µ g/gloves | oup.com |

| Recovery | GC-MS | Paint on Cotton | 91% (after 120 min drying) | oup.com |

| Recovery | GC-MS | Paint on Cotton | 85% (after 240 min drying) | oup.com |

Detailed Research Findings:

Recent research has focused on the application of these advanced analytical methods to assess human and environmental exposure to DEGBE. Studies have quantified the emissions of DEGBE from a variety of consumer products, including cleaning agents and paints. nih.govresearchgate.net For example, headspace analysis of selected consumer products detected 2-(2-butoxyethoxy)ethanol in several household cleaning agents. nih.gov The emission factors for related glycol ethers from these products were found to range from 145 to 938 mg m⁻² h⁻¹. nih.gov

Furthermore, investigations into dermal exposure during industrial and consumer use of DEGBE-containing products have utilized these validated analytical methods to determine the extent of skin contamination. researchgate.net In one study, potential dermal hand exposure to products during tasks like filling and loading ranged from 0.3 to 18,269 mg. oup.comresearchgate.net

The development of passive sampling devices, such as vapor monitors, offers a convenient method for assessing personal exposure in workplace and indoor environments. acsbadge.com These monitors rely on the diffusion of airborne DEGBE onto an adsorbent, which is then analyzed in a laboratory to determine the time-weighted average concentration. acsbadge.com

Table of Compound Names

| Common Name | EINECS Number |

| Diethylene Glycol Monobutyl Ether | 203-961-6 |

| 2-(2-Butoxyethoxy)ethanol | 203-961-6 |

| 2-Methoxyethanol | 203-713-7 |

| 2-Ethoxyethanol | 203-804-1 |

| 2-Butoxyethanol (B58217) | 203-905-0 |

| 2-Hexyloxyethanol | 203-951-1 |

| Diethylene Glycol Dimethyl Ether | 203-924-4 |

| Dipropylene Glycol Methyl Ether | 252-104-2 |

| 2-(2-Ethoxyethoxy)ethanol | 203-919-7 |

| 2-(2-Hexoxyethoxy)ethanol | Not Found |

| 2-(2-Methoxyethoxy)ethanol | 203-906-6 |

| Methanol | 200-659-6 |

| Dichloromethane | 200-838-9 |

| 2-Methoxyethanol-d7 | Not Found |

| 1-Tetracosene | 233-470-2 |

| Dipropylene Glycol Diacrylate | 260-754-3 |

| 2-(2-Butoxyethoxy)ethyl acetate (B1210297) | 204-015-5 |

| Triethylene Glycol Monobutyl Ether | 205-592-6 |

| 1-Chloro-2,4-difluorobenzene | 215-866-3 |

Applications in Advanced Chemical Formulations and Industrial Processes Academic Focus

Role of Diethylene Glycol Monobutyl Ether as a Coalescent in Polymer Systems

Diethylene Glycol Monobutyl Ether (DGBE) serves as a highly effective coalescing agent, particularly in latex-based architectural and industrial coatings. eastman.comdhalopchemicals.comtpiohio.com The primary function of a coalescent is to act as a temporary plasticizer for polymer particles in a latex emulsion, softening them to facilitate the formation of a continuous, uniform film as the coating dries. google.com

DGBE's efficacy as a coalescent stems from its slow evaporation rate and excellent solvency for a variety of polymers and resins. dhalopchemicals.comciscochem.com When added to a paint formulation, DGBE partitions between the water phase and the polymer particles. As water evaporates from the drying paint, the concentration of DGBE within the polymer phase increases, effectively lowering the glass transition temperature (Tg) of the polymer. This allows the particles to deform and fuse together at ambient temperatures, a critical process for developing optimal film properties. lasct.org

Research findings indicate that DGBE improves key characteristics of the final coating, such as:

Film Formation: It ensures the creation of a continuous film, which is essential for the coating's protective and aesthetic functions. dhalopchemicals.com

Gloss and Flow: The use of DGBE enhances the gloss and leveling of baking enamels and other coatings. atamanchemicals.comtpiohio.com

Durability: Proper coalescence leads to a more durable and resistant paint film.

It is particularly valued in water-based industrial coatings and can be used as a coalescent for latex adhesives. dhalopchemicals.comatamanchemicals.com Its ability to promote color development and touch-up properties, especially in low temperature and high humidity conditions, makes it a preferred choice for interior latex paints. atamanchemicals.com

Table 1: Function of DGBE in Polymer Systems

| Function | Description | Application Benefit |

|---|---|---|

| Coalescing Agent | Softens latex polymer particles. | Promotes the formation of a continuous, uniform film. google.com |

| Temporary Plasticizer | Lowers the glass transition temperature (Tg) of the polymer. | Enables film formation at lower temperatures. google.com |

Functionality as a Solvent in Water-Based and Non-Aqueous Formulations

DGBE's broad solvency is a key attribute, making it a fundamental component in numerous formulations. atamanchemicals.comciscochem.com Its amphipathic nature, possessing both a hydrophilic ether-alcohol group and a hydrophobic butyl group, allows it to dissolve a wide range of substances, including oils, fats, resins, dyes, and polymers. atamanchemicals.comgreenchemindustries.comsigmaaldrich.cn

In the paint and coatings industry , DGBE is a high-boiling solvent that improves the application properties of various products. atamanchemicals.comchemicalbook.com It is used in lacquers based on nitrocellulose, cellulose (B213188) ethers, and chlorinated rubber. atamanchemicals.comecolink.com Its slow evaporation rate is advantageous for brushing lacquers, as it prevents the coating from drying too quickly, thereby improving brush-out properties and enhancing the gloss of the final film. atamanchemicals.comadvancepetro.com It is also used in baking enamels and as a solvent for coatings applied to solvent-sensitive plastics. eastman.comtpiohio.com

For printing inks , DGBE's slow drying time is a desirable characteristic, particularly for solvent-based silk screen printing inks and dye pastes for textiles. dhalopchemicals.comtpiohio.com It helps to improve gloss and flow properties and is used as a solubilizer in mineral oil products. atamanchemicals.comecolink.com

In cleaning agents , DGBE's ability to dissolve both water-soluble and water-insoluble greases and oils makes it a powerful ingredient. atamanchemicals.com It acts as a coupling agent and solvent in household and industrial cleaners, including heavy-duty degreasers, floor cleaners, and wax strippers. fbcchem.comatamanchemicals.comdhalopchemicals.com This dual solvency allows for the effective removal of a wide range of soils from hard surfaces. atamanchemicals.com

The textile industry utilizes DGBE for its ability to enhance dyeing processes. eastman.com It functions as a solvent for dyes and is used in dye pastes and printing. tpiohio.comsigmaaldrich.cn Its primary role is to promote the rapid and uniform penetration of dyes into textile fibers. eastman.comtpiohio.com This leads to the production of intense, bright shades. sigmaaldrich.cn

DGBE is also used as a "wetting-out" solution, which helps to prepare the fabric for dyeing and other treatments. atamanchemicals.comecolink.com Its properties are beneficial for twist setting and yarn and cloth conditioning. sigmaaldrich.cn

Table 2: DGBE Applications as a Solvent

| Industry | Specific Application | Function | Reference |

|---|---|---|---|

| Paints & Coatings | Brushing lacquers, baking enamels | Improves flow, leveling, and gloss. | atamanchemicals.comeastman.com |

| Printing | Silk screen inks, dye pastes | Controls drying time, improves gloss. | ecolink.comdhalopchemicals.com |

| Cleaning | Industrial and household cleaners | Dissolves oils and greases, acts as a coupling agent. | fbcchem.comatamanchemicals.com |

| Textiles | Dyeing and printing | Promotes uniform dye penetration for vibrant colors. | eastman.comsigmaaldrich.cn |

Solvency in Paints, Coatings, Inks, and Cleaning Agents

Diethylene Glycol Monobutyl Ether in Specialized Chemical Synthesis and Process Solvents

Beyond its use in formulated products, DGBE serves as a process solvent and a chemical intermediate in specialized synthesis. atamanchemicals.com Its high boiling point and chemical stability make it suitable for use in high-temperature reactions. greenchemindustries.com

It is used as a solvent in the synthesis of biopolymeric anticorrosion coatings and may be employed as a solvent in the synthesis process for phosphazene derivatives. merckmillipore.com Furthermore, DGBE is a raw material for the production of other chemicals, including:

Diethylene Glycol Monobutyl Ether Acetate (B1210297) (DBA) atamanchemicals.com

Diethylene Glycol Dibutyl Ether atamanchemicals.com

Piperonyl Acetate atamanchemicals.com

It also acts as a dispersant for vinyl chloride resins in the preparation of organosols. atamanchemicals.comecolink.com In the pharmaceutical sector, it can be used as an excipient in certain drug formulations. fbcchem.com

Contribution to Enhanced Oil Recovery Methods

In the petroleum industry, Diethylene Glycol Monobutyl Ether has been investigated for its role in enhanced oil recovery (EOR) operations. Specifically, research has highlighted its use in Alkaline-Surfactant-Polymer (ASP) flooding, particularly in low-salinity environments. sigmaaldrich.com

In these applications, DGBE can act as a co-surfactant or co-solvent. Its function is to improve the stability and effectiveness of the surfactant solution injected into the oil reservoir. By modifying the phase behavior of the microemulsion formed between the oil and the injection fluid, it helps to reduce the interfacial tension between oil and water, which is a critical mechanism for mobilizing trapped oil. Its use in these advanced recovery methods points to its potential in improving the efficiency of oil extraction. sigmaaldrich.comgoogle.com

Table 3: List of Compound Names

| Compound Name | Abbreviation |

|---|---|

| Diethylene Glycol Monobutyl Ether | DGBE |

| Diethylene Glycol Monobutyl Ether Acetate | DBA |

| Ethylene (B1197577) Glycol Monobutyl Ether | EGMBE |

| Diethylene Glycol Monoethyl Ether | - |

| Diethylene Glycol Monomethyl Ether | - |

| Dipropylene Glycol Monomethyl Ether | - |

| Propylene Glycol n-Butyl Ether | PnB |

| Ethylene Glycol 2-Ethylhexyl Ether | EEH |

| Triethylene Glycol Monomethyl Ether | - |

| Triethylene Glycol Monoethyl Ether | - |

| Triethylene Glycol Monobutyl Ether | - |

| Diethylene Glycol Dibutyl Ether | - |

Regulatory Science and Risk Assessment Frameworks for Diethylene Glycol Monobutyl Ether

Methodologies for Environmental Risk Assessment of 2-(2-Butoxyethoxy)ethanol (B94605)

Environmental risk assessment for 2-(2-butoxyethoxy)ethanol focuses on its potential impact on various environmental compartments. rivm.nl The process evaluates the substance's intrinsic properties, its fate in the environment, and its ecotoxicological effects on aquatic and terrestrial organisms. santos.comrivm.nl A key output of this assessment is the derivation of concentrations below which no adverse effects are expected to occur. nih.gov

Development of Predicted No Effect Concentrations (PNECs)

Predicted No Effect Concentrations (PNECs) are central to the environmental risk assessment of chemicals. researchgate.net They represent the concentration of a substance in an environmental compartment below which unacceptable effects on the ecosystem are unlikely to occur. rivm.nl The derivation of PNECs for 2-(2-butoxyethoxy)ethanol is typically based on ecotoxicity data from laboratory studies on representative species from different trophic levels, such as fish, invertebrates (e.g., Daphnia), and algae. europa.eu

The process involves applying an assessment factor (AF) to the lowest reliable toxicity value, such as a No Observed Effect Concentration (NOEC) from chronic studies or an EC50/LC50 from acute studies. nih.govresearchgate.net The size of the assessment factor depends on the uncertainty and completeness of the available data. researchgate.net For instance, a larger assessment factor is used when only acute toxicity data are available compared to when a comprehensive set of chronic toxicity data exists. canada.ca

Based on data submitted for REACH registration, the following PNEC values have been established for 2-(2-butoxyethoxy)ethanol: europa.eu

| Environmental Compartment | PNEC Value |

|---|---|

| Freshwater | 1.1 mg/L |

| Marine Water | 0.11 mg/L |

| Intermittent Release (Freshwater) | 11 mg/L |

| Freshwater Sediment | 4.4 mg/kg sediment dw |

| Marine Sediment | 0.44 mg/kg sediment dw |

| Soil | 0.32 mg/kg soil dw |

| Sewage Treatment Plant (STP) | 200 mg/L |

Toxicological Risk Assessment Approaches in Regulatory Contexts

Toxicological risk assessment for human health evaluates the potential for adverse effects from exposure to 2-(2-butoxyethoxy)ethanol. This process integrates hazard identification, dose-response assessment, and exposure assessment to characterize risk. heraproject.com Regulatory agencies rely on a weight-of-evidence approach, considering data from animal studies, in vitro tests, and, where available, human evidence.

Utilization of No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) from Animal Studies

A cornerstone of toxicological risk assessment is the use of data from repeated-dose toxicity studies in animals to determine No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs). researchgate.net The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed, while the LOAEL is the lowest dose at which such effects are seen. federalregister.gov These values, derived from studies via oral, dermal, and inhalation routes, serve as points of departure for deriving human health guidance values, such as a chronic reference dose (cRfD). federalregister.gov

Several key studies have been used to establish these levels for 2-(2-butoxyethoxy)ethanol. For example, a 90-day oral toxicity study in rats established a NOAEL of 250 mg/kg/day, with kidney, liver, and blood effects observed at the LOAEL of 1000 mg/kg/day. federalregister.govosha.gov For inhalation exposure, a 90-day study in rats reported a No-Observed-Adverse-Effect Concentration (NOAEC) of 94 mg/m³, with no signs of toxicity noted at any dose.

The following table summarizes key NOAEL and LOAEL values from animal studies used in risk assessments for 2-(2-butoxyethoxy)ethanol. federalregister.govosha.gov

| Study Duration & Route | Species | NOAEL/NOAEC | LOAEL/LOAEC | Basis for LOAEL |

|---|---|---|---|---|

| 90-Day Oral (Drinking Water) | Rat | 250 mg/kg/day | 1000 mg/kg/day | Kidney, liver, and blood effects. federalregister.govosha.gov |

| 13-Week Oral (Drinking Water) | Rat | - | 81 mg/kg/day (BMDL1SD) | Reduced red blood cell count in males. michigan.gov |

| 90-Day Inhalation | Rat | 94 mg/m³ | - | No signs of toxicity noted. |

| 5-Week Inhalation | Rat | 39 mg/m³ (40 mg/m³) | >39 mg/m³ | Hypertrophy of the liver observed at higher doses. michigan.gov |

| 90-Day Dermal | Rat | 580 mg/kg/day | 1900 mg/kg/day | Renal tubular degeneration. federalregister.gov |

| 13-Week Dermal | Rat | 600 mg/kg/day | 2000 mg/kg/day | Mild degeneration of renal tubular epithelium in males. federalregister.gov |

Application of Quantitative Structure-Activity Relationships (QSARs) in Risk Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in modern toxicology and risk assessment to predict the physicochemical, biological, and environmental fate properties of chemicals based on their molecular structure. amazonaws.com For substances like 2-(2-butoxyethoxy)ethanol, QSARs can be used to fill data gaps, reducing the need for animal testing, and to help predict toxicity for related compounds. europa.eunih.gov

In the context of the REACH registration for 2-(2-butoxyethoxy)ethanol, QSAR models were used to supplement experimental data. europa.eu For instance, QSARs predicted that algae are likely to be the most sensitive aquatic species. europa.eu Models also predicted chronic NOEC values, which were considered in setting the assessment factors used to derive the final PNECs. europa.eu Other research has applied QSAR models to predict the skin permeability of various glycol ethers, finding that permeability generally decreases as the alkyl chain length increases from ethoxy to butoxy in diethylene glycol ethers. nih.gov

Exposure Assessment Methodologies in Occupational and Consumer Settings